Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details the key analytical techniques, experimental protocols, and data interpretation used to confirm the absolute and relative stereochemistry of this molecule.
Introduction
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a derivative of proline, possesses two stereocenters, giving rise to four possible stereoisomers. The precise determination of its three-dimensional structure is paramount for its application as a chiral building block in the synthesis of novel therapeutics. Its conformational rigidity and the presence of a hydroxyl group offer unique opportunities for designing molecules with specific biological activities. This guide will walk through the essential steps and analytical methods for the unambiguous structural determination of the (2S,3R) isomer.
Physicochemical and Spectroscopic Data
The fundamental properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid are summarized below. These values are crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| CAS Number | 567-35-1 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >235 °C (decomposes) | [2] |
Spectroscopic data provides the primary evidence for the covalent structure and stereochemistry of the molecule.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition of the molecule.
| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) | Reference |
| GC-MS | EI | TOF | 131 (M+), 114, 86, 68 | [3] |
| LC-MS | ESI | Q-TOF | 132.0654 [M+H]⁺ | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference NMR Data for Pyrrolidine Ring Protons:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H2 | ~4.0-4.2 | d | J(H2-H3) ≈ 4-6 |
| H3 | ~4.5-4.7 | ddd | J(H2-H3) ≈ 4-6, J(H3-H4α) ≈ 6-8, J(H3-H4β) ≈ 3-5 |
| H4α, H4β | ~2.0-2.4 | m | |
| H5α, H5β | ~3.2-3.5 | m |
Note: Expected values are based on general principles and data for related compounds. Actual values would be determined from 1D and 2D NMR experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Stereoselective Synthesis
The unambiguous synthesis of the (2S,3R) isomer is the first step in its structural confirmation. A common strategy involves starting from a commercially available, stereochemically pure precursor.
Protocol: Synthesis from Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
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Starting Material: Commercially available (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[]
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Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
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Procedure:
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Dissolve Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent and excess acid under reduced pressure.
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The resulting product, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be purified by recrystallization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation:
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Dissolve 5-10 mg of the purified amino acid in 0.6 mL of deuterium oxide (D₂O).
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Adjust the pD to a neutral value (around 7.0) using dilute DCl or NaOD in D₂O to ensure consistent chemical shifts.
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Transfer the solution to a 5 mm NMR tube.
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-
Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
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¹H NMR Parameters:
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Pulse Sequence: Standard 1D proton experiment.
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Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.
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Acquisition Temperature: 298 K.
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Spectral Width: 12-15 ppm.
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Number of Scans: 16-64 scans, depending on the concentration.
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¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
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Acquisition Temperature: 298 K.
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Spectral Width: 200-220 ppm.
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Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
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2D NMR Experiments:
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To unambiguously assign all proton and carbon signals and confirm the relative stereochemistry through nuclear Overhauser effects (NOEs), perform COSY, HSQC, HMBC, and NOESY or ROESY experiments.
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X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive proof of the absolute and relative stereochemistry.
Protocol for X-ray Diffraction Analysis:
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Crystal Growth:
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Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is slow evaporation from an aqueous ethanol solution.
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Structure Solution and Refinement:
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Process the diffraction data (integration and scaling).
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data.
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The final refined structure will provide the precise atomic coordinates, from which the (2S,3R) stereochemistry can be unequivocally confirmed.
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Biological Context and Signaling
3-Hydroxyproline is a less abundant isomer of the more common 4-hydroxyproline and is primarily found in collagen. Its presence is crucial for the stability of the collagen triple helix. The metabolism of 3-hydroxyproline is linked to fundamental cellular processes.
Role in Collagen Metabolism
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a catabolic product of collagen degradation. Proline residues in procollagen are hydroxylated by prolyl 3-hydroxylases in the endoplasmic reticulum to form 3-hydroxyproline. This post-translational modification is essential for the proper folding and stability of certain types of collagen.[3][6] The degradation of collagen releases free 3-hydroxyproline.
Metabolic Fate and Link to HIF-1α Signaling
Free 3-hydroxyproline is catabolized in the mitochondria. The degradation pathway of trans-3-hydroxy-L-proline involves the enzyme trans-3-hydroxy-L-proline dehydratase, ultimately leading to the formation of ornithine and glutamate.[7] Recent research suggests a link between hydroxyproline metabolism and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[8] Increased collagen synthesis and subsequent degradation can lead to elevated levels of free hydroxyproline, which has been shown to increase HIF-1α levels, promoting tumor survival in certain cancers.[8]
Conclusion
The definitive structure elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid relies on a combination of stereoselective synthesis and advanced spectroscopic techniques. While NMR provides crucial information on the covalent structure and relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration. Understanding the precise three-dimensional arrangement of this molecule is a critical prerequisite for its successful application in the rational design of novel pharmaceuticals and bioactive compounds. The emerging links between its metabolic pathway and cellular signaling cascades further underscore the importance of this unique amino acid in biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
